2-Chloro-5-(4-fluorophenoxy)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6ClFN2O |
|---|---|
Molecular Weight |
224.62 g/mol |
IUPAC Name |
2-chloro-5-(4-fluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6ClFN2O/c11-10-13-5-9(6-14-10)15-8-3-1-7(12)2-4-8/h1-6H |
InChI Key |
IUYGATZBMGXISQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(N=C2)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Chloro 5 4 Fluorophenoxy Pyrimidine
Retrosynthetic Analysis of 2-Chloro-5-(4-fluorophenoxy)pyrimidine
Retrosynthetic analysis is a problem-solving technique used in organic synthesis planning. It involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orglakotalakes.comadvancechemjournal.com For this compound, the analysis begins by identifying the key bonds that can be disconnected.
A primary disconnection is the ether linkage, suggesting a nucleophilic aromatic substitution (SNAr) reaction. This approach identifies 4-fluorophenol (B42351) and a dihalogenated pyrimidine (B1678525), such as 2-chloro-5-fluoropyrimidine (B20137), as precursor molecules, or synthons. amazonaws.com This strategy is advantageous as it utilizes readily available starting materials.
Another retrosynthetic approach involves disconnecting the C-Cl bond, which is generally less favored due to the higher reactivity of other positions on the pyrimidine ring. The synthesis of the pyrimidine ring itself can be traced back to simpler acyclic precursors through various cyclization strategies. lakotalakes.comadvancechemjournal.com
Synthesis of Pyrimidine Precursors
The successful synthesis of this compound heavily relies on the efficient preparation of its pyrimidine precursors. These precursors must be functionalized in a way that allows for the selective introduction of the chloro and 4-fluorophenoxy groups.
The synthesis of 2,5-disubstituted pyrimidines can be achieved through several methods. nih.govresearchgate.net A common strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. acs.org By choosing appropriately substituted starting materials, the desired 2- and 5-substituents can be incorporated into the pyrimidine ring from the outset.
Another practical, one-step process for the synthesis of 2,5-disubstituted pyrimidines from nitriles has been developed. nih.govacs.org This protocol has proven to be general for the synthesis of a variety of pyrimidine-containing compounds bearing an assortment of functional groups. nih.govacs.org
Halogenated pyrimidines are crucial intermediates in the synthesis of more complex derivatives. researchgate.net Their preparation often starts from uracil (B121893) or its derivatives. For instance, 2,4-dichloro-5-fluoropyrimidine (B19854) can be synthesized from 5-fluorouracil (B62378) by treatment with a chlorinating agent like phosphorus oxychloride. google.comresearchgate.netchemicalbook.com
This di-chloro derivative serves as a versatile precursor for various transformations. The differential reactivity of the two chlorine atoms allows for selective substitution reactions. wuxiapptec.com
2-Chloro-5-fluoropyrimidine is a key building block in the synthesis of numerous biologically active compounds. tandfonline.comsigmaaldrich.comossila.com It can be prepared from 2,4-dichloro-5-fluoropyrimidine through selective reduction (dechlorination) at the 4-position, often using zinc powder and acetic acid. tandfonline.comchemicalbook.comguidechem.com
The fluorine atom at the 5-position and the chlorine atom at the 2-position provide two reactive sites for subsequent nucleophilic aromatic substitution reactions. This allows for the sequential and regioselective introduction of different nucleophiles. For the synthesis of this compound, the fluorine atom at the 5-position is displaced by the 4-fluorophenoxide ion.
Table 1: Synthesis of 2-Chloro-5-fluoropyrimidine
| Starting Material | Reagents | Product | Yield | Reference |
|---|
Synthesis of Halogenated Pyrimidine Building Blocks
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyrimidine. researchgate.netnih.gov The presence of electronegative nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles. stackexchange.com
The introduction of an aryloxy group, such as 4-fluorophenoxy, onto the pyrimidine ring typically proceeds through an SNAr mechanism. This reaction involves the attack of the nucleophile (4-fluorophenoxide) on the electron-deficient pyrimidine ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govstackexchange.com The subsequent departure of the leaving group (fluoride in the case of 2-chloro-5-fluoropyrimidine) restores the aromaticity of the ring and yields the final product.
The regioselectivity of the SNAr reaction on dichloropyrimidines is a subject of interest. wuxiapptec.com In the case of 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the 4-position. wuxiapptec.comstackexchange.com This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom at position 1 and the para-nitrogen at position 3. However, substituents on the pyrimidine ring can influence this selectivity. wuxiapptec.com In the synthesis of this compound from 2-chloro-5-fluoropyrimidine, the nucleophilic attack of 4-fluorophenoxide occurs at the 5-position, displacing the fluoride (B91410) ion. This is facilitated by the electron-withdrawing nature of the chlorine at the 2-position and the nitrogen atoms in the ring, which activate the 5-position for nucleophilic attack.
Computational studies can provide further insight into the reaction mechanism and the factors governing regioselectivity. queensu.ca These studies can help in predicting the most favorable reaction conditions and understanding the electronic effects of different substituents on the pyrimidine ring. wuxiapptec.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Fluorophenol |
| 2-Chloro-5-fluoropyrimidine |
| 2,4-Dichloro-5-fluoropyrimidine |
| 5-Fluorouracil |
| Phosphorus oxychloride |
| Zinc |
Optimization of Reaction Conditions for Phenoxy Coupling
The formation of the 5-(4-fluorophenoxy) group on the pyrimidine ring is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a halide (e.g., chlorine) from the pyrimidine ring by the 4-fluorophenoxide ion. The efficiency and yield of this phenoxy coupling are highly dependent on the reaction conditions, particularly the choice of solvent and the base used for catalysis.
The selection of a suitable solvent is critical in O-arylation reactions as it influences the solubility of reactants, the rate of reaction, and the stability of intermediates. For direct arylation polycondensation, which shares mechanistic principles with the target O-arylation, polar aprotic solvents like dimethylacetamide (DMAc) have been found to be effective, especially for electron-rich substrates. rsc.org Conversely, less polar solvents such as toluene (B28343) are often suitable for reactions involving electron-deficient thiophenes. rsc.org
In the context of nucleophilic aromatic substitution, solvent properties such as polarity, hydrogen bond donating ability, and coordinating ability play a significant role. The solvent can affect the reactivity and selectivity by stabilizing intermediates and transition states. For instance, studies on Diels-Alder reactions have utilized multiparameter linear solvation energy relationships to understand how solvent effects are a function of both the solvent and the solute. rsc.org These principles suggest that for the O-arylation to form this compound, a polar aprotic solvent would likely be favored to dissolve the phenoxide salt and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate without solvating the nucleophile too strongly.
Table 1: General Solvent Suitability in Arylation Reactions
| Solvent Class | Example(s) | General Applicability |
| Polar Aprotic | DMAc, DMF | Often suitable for SNAr and reactions with electron-rich substrates. rsc.org |
| Non-polar | Toluene, Hexane | May be preferred for reactions with electron-deficient substrates. rsc.org |
A base is essential for the O-arylation reaction as it deprotonates the phenol (B47542) (4-fluorophenol), generating the corresponding phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral phenol and is capable of attacking the electron-deficient pyrimidine ring.
Potassium carbonate (K₂CO₃) is a commonly used inorganic base for this purpose due to its moderate basicity, low cost, and favorable solubility in polar aprotic solvents at elevated temperatures. Its role is to ensure a sufficient concentration of the active nucleophile is present throughout the reaction. In related palladium-catalyzed syntheses of pyrido[2,3-d]pyrimidines, K₂CO₃ has been effectively employed. rsc.org For the amination of dichloropyrimidines, another SNAr-type reaction, bases such as K₂CO₃ and the stronger base lithium bis(trimethylsilyl)amide (LiHMDS) have been utilized, with the choice of base impacting reaction speed and selectivity. acs.org The efficiency of the base catalysis is crucial for driving the reaction to completion and maximizing the yield of the desired phenoxy-substituted pyrimidine.
Regioselectivity in Pyrimidine Substitution Reactions
When synthesizing substituted pyrimidines from precursors with multiple reactive sites, such as dichloropyrimidines, controlling the regioselectivity of the substitution is paramount. In nucleophilic aromatic substitution (SNAr) reactions of dichloropyrimidines, the reactivity of the halogen positions generally follows the order C4(6) > C2 » C5. acs.org This preference is attributed to the ability of the electron-withdrawing nitrogen atoms in the ring to stabilize the negative charge of the Meisenheimer intermediate.
For a 2,4-dichloropyrimidine, attack at the C4 position typically leads to a more stable para-quinoid-like Meisenheimer intermediate compared to the ortho-quinoid intermediate from C2 attack. acs.orgstackexchange.com This inherent electronic preference makes the C4 position more susceptible to nucleophilic attack. acs.orgwuxiapptec.com
However, this selectivity can be highly sensitive to several factors:
Substituents on the Ring: Electron-donating groups at the C6 position can reverse the selectivity, making the C2 position more reactive. wuxiapptec.com Conversely, electron-withdrawing groups at C5 tend to reinforce the preference for C4 substitution by primary and secondary amines. acs.org
Nature of the Nucleophile: While many nucleophiles favor the C4 position, tertiary amines have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines. acs.orgnih.gov
Steric Effects: Bulky substituents at the C5 position can sterically hinder attack at the C4 position, potentially favoring substitution at C2. wuxiapptec.com
Catalysis: The presence of a palladium catalyst can dramatically alter the regioselectivity in amination reactions, strongly favoring the C4-substituted product even when uncatalyzed reactions show poor selectivity. acs.org
In the specific case of synthesizing this compound, if the starting material were 2,5-dichloropyrimidine, the electronic activation at C2 by the two ring nitrogens would compete with the activation at C5. The typical reactivity order suggests that the C2 position would be more reactive than the C5 position towards nucleophilic attack.
Table 2: Factors Influencing Regioselectivity in Dichloropyrimidine SNAr Reactions
| Factor | Influence on C4 vs. C2 Selectivity | Reference(s) |
| Inherent Electronics | C4 is generally more reactive than C2. | acs.orgwuxiapptec.com |
| C6 Substituent | Electron-donating groups can favor C2 substitution. | wuxiapptec.com |
| C5 Substituent | Electron-withdrawing groups enhance C4 reactivity. | acs.org |
| Nucleophile | Tertiary amines can selectively react at C2. | acs.orgnih.gov |
| Catalysis | Palladium catalysis can strongly favor C4 amination. | acs.org |
Alternative Synthetic Approaches and Modern Coupling Reactions
Beyond classical SNAr reactions, modern synthetic methods offer powerful alternatives for the construction and functionalization of the pyrimidine core. These include palladium-catalyzed cross-coupling reactions and multi-component reactions.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming C-N bonds, is a prominent example. wikipedia.org This methodology can be adapted for C-O bond formation to create aryl ethers, providing an alternative to the traditional SNAr approach.
These reactions offer several advantages, including milder reaction conditions and broader functional group tolerance. For pyrimidine functionalization, various palladium-catalyzed couplings are effective. While Suzuki and Stille reactions show a strong preference for coupling at the C4 position of dichloropyrimidines, Sonogashira reactions exhibit little difference in reactivity between the C2 and C4 positions. acs.org The development of specialized ligands, such as sterically hindered phosphines, has been crucial in expanding the scope and efficiency of these transformations. wikipedia.org Furthermore, palladium catalysis can be used for direct C-H functionalization, enabling the formation of complex fused pyrimidine systems through intramolecular cross-dehydrogenative coupling. nih.gov Negishi cross-coupling has also been successfully applied to synthesize 5-fluoroalkylated pyrimidine nucleosides, demonstrating the utility of these methods for introducing alkyl chains onto the pyrimidine ring. nih.gov
Multi-component reactions (MCRs) offer a highly efficient and atom-economical strategy for synthesizing complex molecules like pyrimidines in a single step from simple precursors. bohrium.com These reactions construct the heterocyclic ring itself, allowing for the incorporation of desired substituents during the synthesis.
A notable example is a regioselective, iridium-catalyzed MCR that synthesizes pyrimidines from amidines and up to three different alcohol molecules. nih.govorganic-chemistry.orgacs.org This process proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, ultimately leading to the aromatic pyrimidine ring with yields of up to 93%. bohrium.comorganic-chemistry.orgacs.org This sustainable approach can utilize alcohols derived from biomass, making it an environmentally attractive option. bohrium.comnih.govacs.org Other metal-catalyzed MCRs, such as a ZnCl₂-catalyzed three-component coupling, allow for the synthesis of 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org These modern strategies provide direct access to highly functionalized and unsymmetrically substituted pyrimidines that may be difficult to obtain through traditional multi-step functionalization of a pre-formed ring. bohrium.comnih.gov
Mechanochemical Syntheses of Related Pyrimidine Systems
Mechanochemical synthesis, which utilizes mechanical energy from methods like grinding or ball milling to induce chemical reactions, has emerged as a significant advancement in green chemistry. jsynthchem.com This approach often circumvents the need for bulk solvents, leading to processes that are not only more environmentally friendly but also can be more efficient, with reduced reaction times and simplified product isolation. jsynthchem.comjsynthchem.com The application of mechanochemistry, particularly solvent-free ball milling, to the synthesis of pyrimidine derivatives has garnered considerable attention, offering a potent alternative to conventional solvent-based methods. acs.orgresearchgate.net This technique provides efficient mixing and grinding of reactants, which can lead to improved reaction kinetics and higher product yields. jsynthchem.com
The Biginelli reaction, a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, is a classic transformation that has been successfully adapted to mechanochemical conditions. nih.govmdpi.com This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.govmdpi.com Under mechanochemical conditions, often employing a ball mill, these components can be reacted in the absence of a solvent, sometimes with a catalytic promoter. For instance, the synthesis of spiro pyrimidine derivatives has been achieved by ball-milling a mixture of benzaldehyde, an amine, and barbituric acid with potassium carbonate (K2CO3) as a promoter, resulting in high yields and tolerance of various functional groups. jsynthchem.com
Research has demonstrated the versatility of this approach with various catalysts and starting materials. Modified Zinc oxide nanoparticles (ZnO NPs) have been shown to be a highly efficient catalyst for the one-pot, solvent-free synthesis of pyrimidine derivatives via ball milling. acs.org This method is noted for its use of a recyclable catalyst and its scalability to multigram quantities. acs.org Similarly, other studies have reported the use of catalysts like ytterbium triflate or simply acetic acid in planetary ball mills for related syntheses. nih.gov The advantages of these solvent-free protocols are numerous, including high atom efficiency, mild reaction conditions, and suitability for large-scale production. jsynthchem.com
The scope of mechanochemical synthesis extends to other complex pyrimidine systems as well. For example, a rapid and efficient protocol for preparing purine (B94841) and pyrimidine nucleosides has been developed using ball milling technology. rsc.orgrsc.org This method provides a solventless approach to Vorbrüggen glycosylations, a key step in nucleoside synthesis. rsc.org The process can involve the in situ silylation of the nucleobase followed by condensation with a protected sugar, achieving yields comparable to traditional solution-phase methods but in a fraction of the time and without hazardous solvents. rsc.org
The findings from various studies on the mechanochemical synthesis of pyrimidine systems are summarized below, highlighting the diversity of substrates and conditions employed.
| Reaction Type | Reactants | Catalyst/Promoter | Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| Multicomponent Synthesis of Pyrimidine Derivatives | Aldehydes, Urea/Thiourea, 1,3-Dicarbonyl compounds | Modified ZnO Nanoparticles (NS-5) | Solvent-free, Ball milling | Highly efficient, recyclable catalyst, scalable to multigram quantities. | acs.org |
| Synthesis of Spiro Pyrimidine Derivatives | Benzaldehydes, Amines, Barbituric acid | K2CO3 | Solvent-free, Ball milling at room temperature | Excellent yields, short reaction times, high atom efficiency, environmentally friendly. | jsynthchem.comjsynthchem.com |
| Vorbrüggen Glycosylation for Nucleoside Synthesis | Pyrimidine nucleobases, Protected sugars | TMSOTf (for in situ silylation) | Solventless, Ball milling | Rapid and efficient protocol; yields for pyrimidine nucleosides were high (79-83%). | rsc.org |
| Biginelli Reaction for Dihydropyrimidines | Aromatic aldehydes, Ethyl acetoacetate, Urea derivatives | Not specified (manual grinding or ball-milling) | Solvent-free | Well-studied mechanochemical transformation for producing DHPMs. | nih.gov |
Chemical Reactivity and Transformation Pathways of 2 Chloro 5 4 Fluorophenoxy Pyrimidine
Reactivity of the Chlorine Atom in Pyrimidine (B1678525) Ring
The chlorine atom at the 2-position of the pyrimidine ring is the most reactive site for substitution reactions. This reactivity is a consequence of the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which makes the carbon atom attached to the chlorine electrophilic and thus prone to attack by nucleophiles.
Nucleophilic Displacement Reactions
Nucleophilic aromatic substitution (SNAr) is a primary transformation pathway for 2-Chloro-5-(4-fluorophenoxy)pyrimidine. The chlorine atom can be displaced by a variety of nucleophiles. The pyrimidine ring's electron-deficient character facilitates this reaction. researchgate.netrsc.org Generally, in chloropyrimidines, the reactivity towards nucleophilic substitution is enhanced. nih.gov For instance, related 2-chloro-5-fluoropyrimidine (B20137) is used as a starting material for the synthesis of 5-fluoro-2-amino pyrimidines by reacting with various amines. sigmaaldrich.com
Common nucleophiles that can displace the chlorine atom include amines, alkoxides, and thiolates. The reaction conditions typically involve a suitable solvent and often a base to neutralize the liberated HCl. For example, the reaction of 2-amino-4-chloro-pyrimidine derivatives with substituted amines has been carried out in anhydrous propanol (B110389) under microwave irradiation. nih.gov While specific conditions for this compound are not widely documented, the reactivity can be inferred from similar chloropyrimidine systems.
Table 1: Examples of Nucleophilic Displacement Reactions on Related Chloropyrimidines
| Reactant | Nucleophile | Product | Conditions | Reference |
|---|---|---|---|---|
| 2-Chloro-5-fluoropyrimidine | Various amines | 5-Fluoro-2-aminopyrimidines | K₂CO₃ | sigmaaldrich.com |
| 2-Amino-4-chloro-pyrimidine | Substituted amines | 2-Amino-4-(substituted-amino)-pyrimidines | Anhydrous propanol, microwave, 120-140°C | nih.gov |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | Not specified | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | Not specified | rsc.org |
Palladium-Mediated Coupling Reactions
The chlorine atom at the 2-position is also amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are commonly employed for the functionalization of chloro-heteroarenes. researchgate.net
The Suzuki-Miyaura coupling, for instance, would involve the reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. nih.govrsc.org While specific examples for the title compound are scarce, studies on related 2,4-dichloropyrimidines demonstrate regioselective Suzuki coupling at the C4 position, suggesting that similar reactivity could be expected. mdpi.com
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that could be applied to this compound for the formation of C-N bonds with a wide range of amines. rsc.org
Table 2: Examples of Palladium-Mediated Coupling Reactions on Related Chloropyrimidines
| Reaction Type | Reactant | Coupling Partner | Catalyst/Ligand/Base | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂/SPhos/K₃PO₄ | 2-Chloro-4-phenylpyrimidine | mdpi.com |
| Suzuki-Miyaura | 6-Chloro-pyrimidine derivative | Arylboronic acids | Pd(PPh₃)₄ | 6-Aryl-pyrimidine derivative | nih.gov |
| Buchwald-Hartwig | 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃/XPhos/t-BuONa | Di-aminated product | nih.gov |
Reactivity of the Pyrimidine Ring System
Electrophilic Aromatic Substitution on Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes electrophilic aromatic substitution reactions generally difficult to achieve. researchgate.net The ring system is deactivated towards attack by electrophiles. However, the presence of activating groups on the ring can facilitate such reactions, typically directing the incoming electrophile to the C-5 position. researchgate.netcsu.edu.au In the case of this compound, the 5-position is already substituted. Electrophilic attack on other positions of the pyrimidine ring would be highly disfavored.
Reduction and Oxidation Pathways
The pyrimidine ring can undergo reduction under certain conditions. Catalytic hydrogenation can lead to the saturation of the ring, though this often requires forcing conditions. The nitro group on a pyrimidine ring, for example, can be reduced to an amino group using reagents like zinc dust in a weak acidic solution, as seen in the synthesis of 2-chloro-5-aminopyrimidine from a nitro precursor. google.com
Oxidation of the pyrimidine ring itself is not a common transformation due to its electron-deficient nature. The nitrogen atoms are already in a relatively oxidized state. Strong oxidizing agents would likely lead to ring degradation.
Transformations Involving the 4-Fluorophenoxy Moiety
The 4-fluorophenoxy group is generally stable. The ether linkage can be cleaved under harsh conditions, typically involving strong acids like HBr or HI. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide. For aryl alkyl ethers, the cleavage typically yields a phenol (B47542) and an alkyl halide. libretexts.org Given that this is a diaryl ether, cleavage would be more difficult.
The fluorine atom on the phenoxy ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.
Reactions at the Fluoro-Substituted Phenyl Ring
The 4-fluorophenoxy moiety of the molecule can potentially undergo electrophilic aromatic substitution. The reactivity of this ring is influenced by the competing electronic effects of the substituent groups. The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, yet it also acts as an ortho, para-director.
Given that the para position is already substituted, electrophilic attack would be directed to the positions ortho to the ether linkage (positions 2 and 6 on the phenyl ring). Typical electrophilic substitution reactions include nitration and halogenation.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-Chloro-5-(2-nitro-4-fluorophenoxy)pyrimidine |
| Bromination | Br₂ / FeBr₃ | 2-Chloro-5-(2-bromo-4-fluorophenoxy)pyrimidine |
Detailed research on the nitration of related acetamido-phenylpyrimidine systems has shown that substitution occurs on the phenyl ring, indicating that the pyrimidine moiety does not completely deactivate the attached phenyl group to prevent such reactions. rsc.org However, the electron-withdrawing nature of the pyrimidine ring does have a deactivating influence, which may necessitate forcing conditions to achieve substitution. rsc.org
Cleavage of the Ether Linkage
The ether bond connecting the pyrimidine and phenyl rings is robust but can be cleaved under stringent acidic conditions. This reaction typically proceeds via protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), followed by nucleophilic attack. masterorganicchemistry.com
Due to the electronic nature of aryl ethers, the cleavage of the C-O bond occurs in a specific manner. The bond between the sp²-hybridized carbon of the phenyl ring and the oxygen is significantly stronger than the bond between the sp²-hybridized carbon of the pyrimidine ring and the oxygen. Nucleophilic attack is sterically and electronically hindered at the phenyl carbon. Therefore, cleavage will preferentially occur at the pyrimidine-oxygen bond, yielding 4-fluorophenol (B42351) and a substituted pyrimidine.
Reaction Pathway:
This compound + HBr (excess, heat) → 2-Chloro-5-hydroxypyrimidine (B58251) + 4-Fluorobromobenzene
This transformation is a standard method for deprotecting phenolic hydroxyl groups and serves as a pathway to functionalize the 5-position of the pyrimidine ring with a hydroxyl group, which can then be used for further synthetic manipulations.
Derivatization Strategies and Analogue Synthesis
The presence of a reactive chlorine atom on the electron-deficient pyrimidine ring makes this compound an excellent scaffold for building a diverse library of analogues through nucleophilic substitution and other synthetic strategies.
Introduction of Diverse Functional Groups
The primary site for derivatization is the C2 position of the pyrimidine ring, where the chlorine atom acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The π-electron deficient nature of the pyrimidine ring facilitates attack by a wide range of nucleophiles. ossila.com This allows for the straightforward introduction of various nitrogen, oxygen, and sulfur-based functional groups.
Table 2: Examples of Nucleophilic Substitution at the C2 Position
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
|---|---|---|---|
| Amine | R-NH₂ (e.g., Aniline) | -NHR | 2-Amino-5-(4-fluorophenoxy)pyrimidine |
| Alkoxide | R-ONa (e.g., Sodium methoxide) | -OR | 2-Alkoxy-5-(4-fluorophenoxy)pyrimidine |
| Thiolate | R-SNa (e.g., Sodium thiophenoxide) | -SR | 2-Thioether-5-(4-fluorophenoxy)pyrimidine |
| Azide | NaN₃ | -N₃ | 2-Azido-5-(4-fluorophenoxy)pyrimidine |
These substitution reactions are foundational for creating new analogues. For instance, the displacement of the chloride with various amines is a common strategy to synthesize compounds with potential biological activity.
Design and Synthesis of Structurally Related Pyrimidine Derivatives
Building upon the foundational reactivity of the parent compound, more complex, structurally related pyrimidine derivatives can be designed and synthesized. These efforts are often aimed at developing molecules with specific therapeutic applications, such as enzyme inhibitors or receptor antagonists. ossila.comnih.gov
The synthesis of these derivatives leverages the chloro-pyrimidine core as a versatile building block. Strategies include:
Palladium-catalyzed cross-coupling reactions: If the chlorine at C2 is replaced by a suitable functional group (e.g., a boronic ester via a Miyaura borylation), Suzuki or Stille couplings can be used to form carbon-carbon bonds, linking the pyrimidine core to other aromatic or aliphatic systems.
Multi-step functional group transformations: The functional groups introduced via nucleophilic substitution can be further modified. For example, an introduced amino group can be acylated, alkylated, or used as a handle to build larger structures.
Core modification: While reactions on the pyrimidine ring itself are less common than substitution at the chloro-position, modifications such as reduction of the ring can be achieved with powerful reducing agents like LiAlH₄ under specific conditions. researchgate.net
The design of these derivatives is often guided by computational modeling to predict interactions with biological targets. nih.gov By systematically altering the substituents on the pyrimidine core and the attached phenoxy ring, libraries of compounds can be generated and screened for desired properties.
Table 3: Representative Structures of Pyrimidine Derivatives
| Base Scaffold | R Group at C2 | R' Group on Phenyl Ring | Compound Class |
|---|---|---|---|
| 5-(4-fluorophenoxy)pyrimidine | -NH-(4-methylphenyl) | -F | N-Aryl-aminopyrimidine |
| 5-(4-fluorophenoxy)pyrimidine | -O-CH₂CH₃ | -F | Alkoxypyrimidine |
| 5-(4-fluorophenoxy)pyrimidine | -(piperazin-1-yl) | -F | Piperazinylpyrimidine |
| 5-(phenyl)pyrimidine | -Cl | -F, -NO₂ | Substituted Phenylpyrimidine |
These synthetic strategies underscore the utility of this compound as a starting material for creating novel and structurally diverse chemical entities for various research applications.
Advanced Spectroscopic Characterization of 2 Chloro 5 4 Fluorophenoxy Pyrimidine and Its Derivatives
X-ray Crystallography and Single-Crystal Diffraction Studies
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For 2-Chloro-5-(4-fluorophenoxy)pyrimidine, these studies would provide invaluable insights into its molecular geometry, conformational preferences, and the nature of its interactions in the solid state.
Crystal Structure Elucidation and Polymorphism
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for pharmaceutical and materials science applications. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. While no specific polymorphic forms of this compound have been reported in the searched literature, it is a phenomenon that should be investigated for any new crystalline compound. The isolation and characterization of potential polymorphs would require systematic crystallization screening under various conditions (e.g., different solvents, temperatures, and crystallization rates).
Table 1: Hypothetical Crystallographic Data for a Polymorph of a Related Pyrimidine (B1678525) Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 987.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.52 |
Note: This table is illustrative and based on typical values for similar organic molecules, as specific data for this compound is not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. A combination of one-dimensional and two-dimensional NMR techniques would be employed for the comprehensive characterization of this compound.
¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound would provide information about the number and chemical environment of the hydrogen atoms. The aromatic protons on the pyrimidine and fluorophenoxy rings would appear as distinct signals in the downfield region of the spectrum. The chemical shifts of these protons would be influenced by the electronic effects of the chloro, fluoro, and phenoxy substituents. Coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), which can be used to deduce the connectivity of the atoms.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal, and the chemical shifts would be indicative of their hybridization and chemical environment. The carbon atoms directly attached to the electronegative chlorine, fluorine, and oxygen atoms would be expected to resonate at lower fields.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyrimidine-H4/H6 | 8.5 - 8.7 | 155 - 160 |
| Fluorophenoxy-H (ortho to F) | 7.1 - 7.3 | 115 - 118 |
| Fluorophenoxy-H (meta to F) | 7.0 - 7.2 | 120 - 123 |
| Pyrimidine-C2 | - | 160 - 165 |
| Pyrimidine-C5 | - | 140 - 145 |
| Fluorophenoxy-C (ipso to O) | - | 150 - 155 |
| Fluorophenoxy-C (ipso to F) | - | 158 - 162 |
Note: These are predicted values based on the analysis of similar structures and are subject to experimental verification. The solvent used for NMR analysis can also influence the chemical shifts.
Multinuclear Solid-State NMR (SSNMR) for Chlorine and Fluorine Environments (e.g., ³⁵Cl SSNMR)
Solid-state NMR (SSNMR) is particularly valuable for studying the structure and dynamics of molecules in their crystalline form, providing information that is complementary to X-ray diffraction. For this compound, ³⁵Cl SSNMR would be a highly informative technique. The chlorine nucleus is a quadrupolar nucleus, and its NMR spectrum is sensitive to the local electronic environment. The quadrupolar coupling constant (Cq) and asymmetry parameter (ηQ), which can be extracted from the ³⁵Cl SSNMR spectrum, provide detailed information about the electric field gradient at the chlorine nucleus. These parameters are highly sensitive to the nature of the C-Cl bond and any intermolecular interactions involving the chlorine atom. This makes ³⁵Cl SSNMR a powerful tool for distinguishing between different polymorphic forms of a compound, as the local environment of the chlorine atom would likely differ in each polymorph.
Similarly, ¹⁹F SSNMR could provide valuable information about the fluorine environment in the solid state, including the presence of different crystallographic sites and intermolecular interactions involving the fluorine atom.
Two-Dimensional NMR Techniques for Structural Confirmation
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to establish the connectivity of the proton spin systems within the pyrimidine and fluorophenoxy rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. This is a crucial step in assigning the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This technique is invaluable for establishing the connectivity between different fragments of the molecule, for instance, confirming the ether linkage between the pyrimidine and fluorophenoxy rings.
By combining the information from these various spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further studies of its chemical and physical properties.
Vibrational Spectroscopy (FT-IR and Raman)
The vibrational spectrum of this compound is complex, with contributions from the pyrimidine ring, the fluorophenoxy group, and the substituents. The assignment of these vibrational modes is typically achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). worldscientific.comnih.gov
Key Vibrational Modes for this compound:
Pyrimidine Ring Vibrations: The pyrimidine ring exhibits several characteristic vibrations. Ring stretching modes, involving the C-C and C-N bonds, typically appear in the 1600-1400 cm⁻¹ region. Ring breathing and Kekulé stretching modes are also characteristic but can be influenced by substituents. nih.gov
C-Cl Stretching: The carbon-chlorine stretching vibration is a key indicator for the chloro-substituent on the pyrimidine ring. This mode is generally observed in the 800-600 cm⁻¹ region of the FT-IR and Raman spectra.
C-F Stretching: The carbon-fluorine bond of the 4-fluorophenoxy group gives rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ range.
Ether Linkage (C-O-C) Vibrations: The asymmetric and symmetric stretching vibrations of the ether linkage are characteristic. The asymmetric C-O-C stretching usually appears as a strong band in the 1275-1200 cm⁻¹ region, while the symmetric stretch is found at lower frequencies, around 1050-1000 cm⁻¹.
Aromatic C-H Stretching: The C-H stretching vibrations of both the pyrimidine and the phenyl rings are expected in the 3100-3000 cm⁻¹ region.
A detailed assignment of the principal vibrational modes for this compound, based on typical ranges for similar compounds, is presented in the interactive table below. researchgate.netvandanapublications.comacs.org
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Pyrimidine & Phenyl Rings |
| C=N, C=C Ring Stretch | 1600 - 1400 | Pyrimidine Ring |
| C-O-C Asymmetric Stretch | 1275 - 1200 | Ether Linkage |
| C-F Stretch | 1250 - 1000 | Fluorophenyl Group |
| C-O-C Symmetric Stretch | 1050 - 1000 | Ether Linkage |
| C-Cl Stretch | 800 - 600 | Chloro-pyrimidine |
In the solid state, intermolecular interactions such as hydrogen bonding can influence the vibrational frequencies. While this compound itself does not have strong hydrogen bond donors, its derivatives containing amino or hydroxyl groups could exhibit significant shifts in their N-H or O-H stretching frequencies, respectively. core.ac.uk These shifts provide valuable information about the strength and nature of hydrogen bonding networks.
Furthermore, rotational isomerism around the C-O ether bond can lead to different molecular conformations. Vibrational spectroscopy can sometimes distinguish between these conformers, as they may exhibit slightly different spectral features. Comparing experimental spectra with theoretical calculations for different possible conformations can help determine the most stable geometry of the molecule in a given state. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net When coupled with fragmentation techniques, it offers profound insights into the molecular structure.
High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a compound. By measuring the m/z value with high accuracy (typically to four or more decimal places), it is possible to distinguish between molecules that have the same nominal mass but different elemental formulas. For this compound (C₁₀H₆ClFN₂O), HRMS would provide a precise mass measurement that confirms this specific combination of atoms, ruling out other potential isobaric compounds.
Expected HRMS Data for this compound:
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 241.0180 |
| [M+Na]⁺ | 263.0000 |
Note: The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).
In mass spectrometry, particularly with techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), molecules are induced to fragment into smaller, characteristic ions. sapub.org The analysis of these fragmentation patterns is a cornerstone of structural elucidation. nih.govyoutube.com
For this compound, the fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses or fragment ions. Key fragmentation pathways would likely involve:
Cleavage of the Ether Bond: The C-O bond of the ether linkage is a probable site for fragmentation, leading to the formation of ions corresponding to the pyrimidine and the fluorophenoxy moieties.
Loss of Substituents: The loss of the chlorine atom or other small neutral molecules from the pyrimidine ring can also be expected.
Ring Fission: Under higher energy conditions, the pyrimidine or phenyl rings themselves may fragment.
The fragmentation of pyrimidine derivatives often involves characteristic losses and rearrangements that can be diagnostic for the substitution pattern. researchgate.net For instance, the initial fragmentation could involve the cleavage of the ether bond, resulting in ions such as the 2-chloro-5-hydroxypyrimidine (B58251) radical cation and the 4-fluorophenyl cation. Subsequent fragmentation of these initial products would provide further structural confirmation. The analysis of these patterns, often aided by comparison to spectral libraries and computational predictions, allows for the confident identification of the compound and its isomers. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool in quantum chemical calculations for its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. This approach is grounded in the principle that the energy of a molecule can be determined from its electron density. For the study of pyrimidine (B1678525) derivatives, DFT calculations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), have proven effective in predicting a range of molecular properties. figshare.com
A fundamental step in computational analysis is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Chloro-5-(4-fluorophenoxy)pyrimidine, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
The molecule possesses conformational flexibility, primarily around the ether linkage connecting the pyrimidine and fluorophenyl rings. Conformational analysis involves mapping the potential energy surface as a function of the key dihedral angles to identify the global minimum energy structure as well as any other low-energy conformers. The optimized geometry for similar pyrimidine derivatives has been successfully predicted using DFT methods. researchgate.netajchem-a.com
Table 1: Predicted Geometrical Parameters of this compound (Optimized at the B3LYP Level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-Cl | 1.74 | C-N-C (pyrimidine) | 115-128 |
| C-F | 1.35 | C-O-C | 118 |
| C-O | 1.37 | N-C-N (pyrimidine) | 126-128 |
| C-N (pyrimidine) | 1.33-1.34 | C-C-O (pyrimidine) | 120 |
| C-C (pyrimidine) | 1.39-1.42 | C-C-F (phenyl) | 118 |
Note: The values in this table are representative and based on theoretical calculations for analogous molecular structures.
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. DFT calculations provide a detailed picture of how electrons are distributed within this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability; a larger gap implies higher stability. ossila.comresearchgate.net For molecules like 2-chloropyrimidine (B141910), it has been noted that the LUMO may not be centered on the C-Cl carbon, and sometimes the LUMO+1 orbital is considered for reactivity correlations. wuxibiology.com The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Properties of this compound
| Property | Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
Note: These energy ranges are typical for similar aromatic heterocyclic compounds as determined by DFT calculations.
A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, attractive to electrophiles, while blue areas denote positive potential, susceptible to nucleophilic attack. Green regions are neutral. The MEP surface for this compound would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen of the ether linkage, highlighting these as potential sites for electrophilic interaction. ajchem-a.comresearchgate.net
Table 3: Calculated Electronic Descriptors for this compound
| Descriptor | Definition | Predicted Value Range |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.75 - 5.25 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 - 3.25 eV |
Note: The predicted values are derived from the typical HOMO and LUMO energy ranges for related compounds.
DFT calculations are a reliable method for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are based on the calculated electronic environment of each nucleus.
IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. figshare.comresearchgate.net The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. figshare.comnih.gov
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H stretching (aromatic) | 3050 - 3150 |
| C=N stretching (pyrimidine) | 1550 - 1650 |
| C=C stretching (aromatic) | 1400 - 1600 |
| C-O-C stretching | 1200 - 1300 |
| C-F stretching | 1150 - 1250 |
Note: These are characteristic frequency ranges for the specified bonds and are based on DFT calculations for similar functional groups.
Electronic Structure Analysis
Analysis of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the solid-state behavior of a compound, including its crystal packing, polymorphism, and physical properties. Computational methods allow for a detailed quantification and visualization of these non-covalent forces.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a valuable method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govnih.gov This technique maps the electron distribution of a molecule in a crystalline environment, defining a surface where the contribution from the molecule's electron density is equal to the contribution from all other molecules in the crystal.
The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, representing significant interactions like hydrogen bonds, while blue regions signify longer contacts. nih.govresearchgate.net
Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all intermolecular contacts. These plots display the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface. Each type of interaction (e.g., H···H, C···H, O···H) has a characteristic appearance on the plot, and the relative area contributes to a percentage breakdown of the interactions governing the crystal packing. nih.govnih.gov For a molecule like this compound, one would expect to analyze contacts involving hydrogen, carbon, nitrogen, oxygen, chlorine, and fluorine atoms to understand their respective roles in the crystal structure.
Energy Frameworks and Crystal Packing Analysis
Energy framework analysis is a computational tool that provides a visual representation of the energetic architecture of a crystal lattice. This method, available in software like CrystalExplorer, calculates the interaction energies between a central molecule and its neighbors. nih.govmdpi.com The total interaction energy is typically broken down into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.com
The results are visualized as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the strength of the interaction energy. mdpi.com This allows for an intuitive understanding of the topology and hierarchy of intermolecular forces. For instance, strong interactions like hydrogen bonds would appear as thick cylinders, revealing the primary pathways of stabilization within the crystal. Analysis of this compound would likely reveal the dominance of dispersion forces, typical for organic molecules, complemented by specific electrostatic contributions from its polar functional groups. nih.gov
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique that helps in the visualization and characterization of weak, non-covalent interactions in molecular systems. researchgate.net It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The NCI analysis generates 3D isosurfaces that highlight regions of significant non-covalent interactions.
These surfaces are color-coded to differentiate between types of interactions:
Blue surfaces indicate strong attractive interactions, such as hydrogen bonds.
Green surfaces represent weak van der Waals interactions.
Red surfaces denote repulsive steric clashes.
Thermodynamic and Quantum Chemical Parameters
Quantum chemical calculations are employed to determine the thermodynamic properties and explore the reactivity of a molecule. These calculations provide fundamental data on the stability and potential reaction mechanisms of the compound.
Enthalpy, Entropy, and Gibbs Free Energy Calculations
Thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated for a molecule using quantum chemical methods, typically based on statistical thermodynamics following a frequency calculation. mdpi.com Density Functional Theory (DFT) is a common approach for these computations.
Enthalpy of formation (ΔHf) provides a measure of the energy change upon forming the compound from its constituent elements in their standard states.
Entropy (S) reflects the degree of disorder or randomness in the system.
Gibbs Free Energy (G) combines enthalpy and entropy (G = H - TS) and is a key indicator of the thermodynamic stability and spontaneity of a process.
These calculations are vital for predicting the relative stability of different isomers or conformers and for understanding the thermodynamics of potential reactions involving this compound. mdpi.com
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the modeling of chemical reaction pathways, providing detailed insights into reaction mechanisms. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states.
Transition State Analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. Frequency calculations are performed at the transition state geometry to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. For this compound, this type of analysis could be used to model its synthesis or its reactivity in nucleophilic aromatic substitution reactions, a common reaction type for chloro-substituted pyrimidines.
Advanced Applications As a Chemical Building Block and Material Precursor
Precursor in the Synthesis of Complex Heterocyclic Systems
The pyrimidine (B1678525) ring is a fundamental structural motif in a vast array of biologically active compounds and functional materials. imcra-az.org Molecules containing the pyrimidine core are integral to nucleic acids (cytosine, thymine, and uracil) and are found in many synthetic compounds, including pharmaceuticals. imcra-az.org The inherent reactivity of substituted pyrimidines like 2-Chloro-5-(4-fluorophenoxy)pyrimidine allows for their use as building blocks to construct more elaborate molecular architectures. rsc.orgnih.gov
The presence of a chlorine atom at the 2-position of the pyrimidine ring provides a reactive site for nucleophilic substitution reactions. This allows for the introduction of various functional groups and the extension of the molecular framework. This reactivity is a key feature in diversity-oriented synthesis, where complex and diverse molecular structures are generated from a common starting material. frontiersin.org The synthesis of fused heterocyclic systems, such as pyranopyrimidines, often involves the cyclocondensation of substituted pyrimidine precursors. researchgate.net The fluorophenoxy moiety can also influence the electronic properties and solubility of the resulting heterocyclic systems, making this particular building block attractive for creating molecules with tailored characteristics. nih.gov
Building Block for Functional Organic Materials
The electron-deficient nature of the pyrimidine ring makes it an excellent component for π-conjugated organic materials. researchgate.net These materials are of significant interest due to their potential applications in electronics, such as in light-emitting diodes and solar cells. researchgate.netmdpi.com The incorporation of heteroaromatic rings like pyrimidine into π-extended systems is a strategy to modify and enhance the electro-optical properties of the material. researchgate.net
In the field of OLEDs, phosphorescent iridium(III) complexes are widely used as emitters due to their high quantum efficiencies. The ligands coordinated to the iridium center play a crucial role in determining the emission color and performance of the device. Pyrimidine-containing ligands are particularly effective in this regard. For instance, a related compound, 2-chloro-5-fluoropyrimidine (B20137), is utilized in the synthesis of ligands for iridium complexes that have demonstrated high external quantum efficiencies in OLEDs. ossila.com The use of pyrimidine-based ligands in iridium complexes has led to the development of highly efficient orange and white phosphorescent OLEDs. nih.gov Specifically designed sky-blue iridium complexes incorporating pyrimidine ligands have achieved outstanding maximum external quantum efficiencies, in some cases exceeding 21%. rsc.org
Table 1: Performance of OLEDs with Pyrimidine-Based Iridium Complexes
| Emitter Type | Emission Color | Maximum External Quantum Efficiency (EQE) | Reference |
| Iridium(III) Complex | Orange | 28.2% | nih.gov |
| Iridium(III) Complex | White | 25% | nih.gov |
| Iridium(III) Complex | Sky-Blue | 21.23% | rsc.org |
The utility of this compound extends to being a precursor for a broader class of optoelectronic materials. The pyrimidine core's strong electron-withdrawing character is a desirable feature for materials used in electro-optical applications. researchgate.net By undergoing further chemical modifications, this compound can be incorporated into larger conjugated systems designed for specific functions, such as charge transport or light absorption. The synthesis of such materials often relies on palladium-catalyzed cross-coupling reactions, where the chloro-substituent on the pyrimidine ring can readily participate. rsc.org
Development of Molecular Probes and Sensors
While direct applications of this compound as a molecular probe have not been extensively reported, its derivatives hold significant potential in this area. Iridium(III) complexes, which can be synthesized using pyrimidine-based ligands, are known to be useful as agents for lysosome-targeted cell imaging. nih.gov The phosphorescent nature of these complexes makes them suitable for use as probes in various biological and chemical sensing applications. The pyrimidine structure can be functionalized to include specific recognition elements, allowing for the targeted detection of analytes. The strong electron-withdrawing properties and potential for hydrogen bonding of the pyrimidine ring system are advantageous for creating molecules that can act as sensors. researchgate.net
Ligand Design in Organometallic Chemistry
The nitrogen atoms in the pyrimidine ring are excellent coordination sites for metal ions, making pyrimidine derivatives valuable ligands in organometallic chemistry. The electronic properties of the pyrimidine ring can be tuned by the substituents attached to it, which in turn influences the properties of the resulting metal complex.
There is a substantial body of research on the synthesis of iridium(III) complexes featuring pyrimidine-based ligands for applications in light-emitting electrochemical cells (LECs) and OLEDs. mdpi.com The general synthetic route often involves the reaction of a cyclometalated iridium(III) dimer with the desired pyrimidine ligand. nih.govmdpi.com The resulting mononuclear complexes are then isolated, often as hexafluorophosphate (B91526) salts. nih.govmdpi.com The pyrimidine ligand in these complexes, referred to as the ancillary ligand, plays a critical role in modulating the photophysical and electrochemical properties of the iridium center. mdpi.com For example, the nature of the substituents on the pyrimidine ring can shift the emission wavelength and affect the quantum yield of the complex. rsc.orgmdpi.com
Structure Property Relationships: a Chemical Perspective
Influence of Halogenation on Electronic Properties
The presence of both chlorine and fluorine atoms significantly modifies the electronic properties of the 2-Chloro-5-(4-fluorophenoxy)pyrimidine molecule. Halogens exert a strong influence on aromatic systems through a combination of inductive and resonance effects.
The pyrimidine (B1678525) ring itself is an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms. The addition of a chlorine atom at the 2-position further withdraws electron density from the ring via the inductive effect. This effect makes the carbon atoms in the pyrimidine ring, especially C2, C4, and C6, more electrophilic. The fluorine atom on the phenoxy group similarly withdraws electron density from the phenyl ring.
Studies on halogenated pyrimidines have shown that these substitutions alter the inner shell and valence electronic structure. aip.org The introduction of halogens can create new excited configurations and shift the energy levels of molecular orbitals. rsc.org For instance, comparing pyrimidine with its chlorinated and brominated analogs reveals that halogenation has a more pronounced effect at higher photon energies, indicating a significant impact on the molecule's photoabsorption properties. rsc.org The combination of experimental XPS data and theoretical DFT methods on various halogenated pyrimidines has provided a detailed description of how the halogen atom affects the screening of a C(1s) hole in the aromatic ring. acs.org This fundamental understanding of electronic perturbation is crucial for predicting the molecule's behavior in chemical reactions and its interactions with biological targets.
Table 1: Electronic Effects of Halogen Substituents
| Effect | Description | Influence on this compound |
| Inductive Effect (-I) | Withdrawal of electron density through the sigma (σ) bond framework due to high electronegativity. | Both Chlorine and Fluorine are strongly electronegative, withdrawing electron density from the pyrimidine and phenyl rings, respectively. This enhances the electrophilicity of the rings. |
| Resonance Effect (+R) | Donation of electron density into the pi (π) system through lone pairs on the halogen atom. | This effect is generally weaker for halogens compared to their inductive effect. It can slightly counteract the electron-withdrawing nature but the inductive effect dominates, leading to overall deactivation of the rings towards electrophilic substitution. |
| Orbital Interactions | The orbitals of the halogen atoms mix with the molecular orbitals of the aromatic rings. | This mixing alters the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn influences the molecule's reactivity and spectroscopic properties. rsc.org |
Conformational Analysis and Molecular Flexibility
The three-dimensional structure and flexibility of this compound are primarily determined by the rotational freedom around the ether linkage (C-O-C) connecting the pyrimidine and fluorophenyl rings. This bond is not rigid, allowing the two aromatic rings to adopt various spatial orientations relative to each other.
This flexibility is critical as the molecule's specific 3D shape can influence how it fits into the active site of a biological target, such as an enzyme or receptor. The ability to adopt different conformations may allow it to adapt to the binding pocket, potentially enhancing its biological activity.
Table 2: Key Rotational Degrees of Freedom
| Torsional Angle | Description | Consequence for Molecular Shape |
| C5(pyrimidine)-O-C1(phenyl) | Rotation around the ether oxygen atom. | This is the primary source of flexibility, allowing the fluorophenyl group to "swivel." The angle adopted affects the overall length and shape of the molecule. |
| C4(pyrimidine)-C5(pyrimidine)-O | Rotation of the entire phenoxy group relative to the pyrimidine ring. | While rotation around the C-C bond within the ring is restricted, the bond to the substituent allows for some flexibility that influences the positioning of the phenoxy group. |
Impact of Substituents on Chemical Reactivity and Stability
This arrangement makes the C2 carbon highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. chemicalbook.com In an SNAr reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the leaving group, in this case, the chloride ion. The reactivity of 2-chloropyrimidine (B141910) in SNAr reactions is noted to be exceptionally high, orders of magnitude greater than that of chlorobenzene. chemicalbook.com The presence of two ring nitrogens strongly activates the chloro group for displacement. arkat-usa.org This high reactivity is a key feature in the synthesis of more complex pyrimidine derivatives, where the chlorine is replaced by amines, alcohols, or other functional groups. smolecule.comchemicalbook.com
Table 3: Reactivity Profile of this compound
| Molecular Site | Type of Reaction | Influence of Substituents |
| C2-Cl bond | Nucleophilic Aromatic Substitution (SNAr) | The electron-withdrawing pyrimidine nitrogens strongly activate the C2 position, making the chlorine an excellent leaving group for reaction with various nucleophiles. nih.govarkat-usa.org |
| Pyrimidine Ring | Electrophilic Aromatic Substitution | Generally disfavored due to the electron-deficient nature of the ring, which is further deactivated by the chloro and phenoxy groups. |
| Fluorophenyl Ring | Electrophilic Aromatic Substitution | Deactivated by the inductive effect of the fluorine atom and the ether oxygen. |
| Ether Linkage | Cleavage | Generally stable, but can be cleaved under harsh acidic or basic conditions. |
An exploration of the evolving research landscape surrounding this compound and related heterocyclic compounds reveals significant advancements on the horizon. As a substituted pyrimidine, this molecule is part of a broad class of compounds that are the focus of intense investigation. Future research is poised to revolutionize how these derivatives are synthesized, understood, and applied, driven by innovations in synthetic chemistry, computational power, materials science, and a commitment to environmental sustainability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-5-(4-fluorophenoxy)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-chloro-5-nitropyrimidine and 4-fluorophenol under basic conditions. Key steps include:
- Reagent Selection : Use K₂CO₃ or Cs₂CO₃ as a base in anhydrous DMF to promote phenoxide formation .
- Temperature Control : Maintain 80–100°C for 12–24 hours to ensure complete substitution.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >90% purity.
- Data Table :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | Cs₂CO₃ | 85 | 95 |
| Solvent | DMF | 82 | 93 |
| Reaction Time | 18 hours | 88 | 96 |
Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar analogs?
- Methodological Answer :
- ¹H NMR : The 4-fluorophenoxy group shows distinct aromatic protons as a doublet (J = 8.5 Hz) at δ 7.2–7.4 ppm. The pyrimidine C-H resonance appears as a singlet at δ 8.6 ppm .
- ¹³C NMR : Fluorine coupling splits the C-F signal into a quartet (¹J₃₁P = 245 Hz) at δ 162 ppm.
- HRMS : [M+H]+ at m/z 224.62 confirms molecular weight .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer :
- Storage : Protect from moisture and light in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloro group .
- Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/H₂O) for decomposition products like 5-(4-fluorophenoxy)pyrimidin-2-ol.
Advanced Research Questions
Q. How do computational methods (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Parameters : Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO: –6.2 eV; LUMO: –1.8 eV). The low LUMO energy indicates electrophilic susceptibility at C2 and C5 positions .
- NBO Analysis : Chlorine’s electron-withdrawing effect increases electrophilicity at C5, favoring Suzuki-Miyaura coupling with aryl boronic acids .
Q. What strategies resolve contradictions in reported biological activities of halogenated pyrimidines?
- Methodological Answer :
- SAR Analysis : Compare substituent effects using a library of analogs (e.g., 2-Br vs. 2-Cl; 4-F vs. 4-CF₃). For example:
| Substituent (Position) | Kinase Inhibition (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| 2-Cl, 4-F (target) | 120 ± 15 | 0.45 |
| 2-Br, 4-CF₃ | 85 ± 10 | 0.12 |
- Mechanistic Studies : Use SPR or ITC to quantify binding affinity discrepancies between in vitro and cellular assays .
Q. How can crystallographic data validate the molecular conformation of this compound?
- Methodological Answer :
- X-ray Diffraction : Refine SHELXL parameters (R₁ = 0.035) to confirm dihedral angles between pyrimidine and fluorophenyl rings (≈30°). Hydrogen bonding (C–H⋯O) stabilizes the lattice .
- Twinning Analysis : Apply PLATON to detect pseudo-merohedral twinning in crystals grown from EtOH/H₂O .
Q. What experimental design optimizes enantioselective functionalization of this compound?
- Methodological Answer :
- Chiral Catalysts : Screen Pd/(R)-BINAP complexes for asymmetric Buchwald-Hartwig amination.
- Kinetic Resolution : Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/iPrOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
